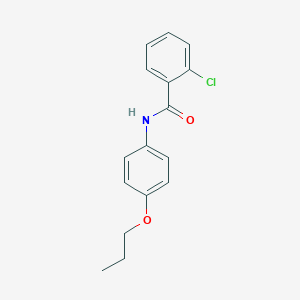
2-chloro-N-(4-propoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-propoxyphenyl)benzamide is a useful research compound. Its molecular formula is C16H16ClNO2 and its molecular weight is 289.75g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-chloro-N-(4-propoxyphenyl)benzamide exhibit significant anticancer activity. For example, derivatives of benzamide have been investigated for their ability to inhibit specific cancer cell lines. A study highlighted the effectiveness of certain benzamide derivatives in targeting cancer cells, suggesting that modifications like the propoxy group can enhance their therapeutic potential against tumors such as breast cancer and leukemia .
Targeting Specific Enzymes
The compound has been explored for its potential to inhibit specific enzymes involved in cancer progression. Its structural features allow it to interact with biological targets, making it a candidate for drug development aimed at enzyme inhibition. This is particularly relevant in the context of designing targeted therapies for various cancers.
Antimicrobial Activity
this compound and its analogs have shown promising antimicrobial properties. Studies have demonstrated that various substituted benzamides possess activity against both bacterial and fungal strains, outperforming conventional antibiotics in some cases . This suggests potential applications in treating infections caused by resistant strains.
Structure-Activity Relationship Studies
Research into the structure-activity relationships of similar compounds has revealed that modifications can significantly impact their biological efficacy. For instance, the presence of alkoxy groups has been linked to increased lipophilicity, which enhances the compounds' ability to penetrate biological membranes and exert their effects . Understanding these relationships is crucial for optimizing the design of new therapeutic agents.
Case Study: Anticancer Activity
A notable study examined the effects of various benzamide derivatives, including those similar to this compound, on cancer cell lines such as MDA-MB-453. The results indicated that these compounds could selectively inhibit cell proliferation, showcasing their potential as anticancer agents .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of substituted benzamides. The findings revealed that certain derivatives exhibited superior activity against methicillin-resistant Staphylococcus aureus compared to standard treatments like penicillin G, highlighting the compound's potential role in combating antibiotic resistance .
Summary Table of Applications
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75g/mol |
IUPAC-Name |
2-chloro-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h3-10H,2,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
LGGNRQIGVUPZHB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















